molecular formula C19H12Br4O4 B1671490 Epigenetic Multiple Ligand CAS No. 1020399-52-3

Epigenetic Multiple Ligand

Cat. No.: B1671490
CAS No.: 1020399-52-3
M. Wt: 623.9 g/mol
InChI Key: JEDNMNJCJIIYJR-NJDSBKIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Epigenetic Multiple Ligand is a pioneering small molecule designed for the innovative field of epigenetic polypharmacology. Moving beyond the conventional "one drug, one target" paradigm, this compound is engineered to simultaneously and reversibly modulate multiple specific epigenetic targets. This multi-target approach is crucial for addressing the robustness and redundancy of biological pathways in multifactorial diseases, potentially leading to a superior therapeutic effect, decreased adverse reactions, and a reduction of potential drug resistance mechanisms . The core research value of this ligand lies in its ability to hit a biological system as a whole, making it an invaluable tool for studying complex diseases such as cancer, neurological, and inflammatory disorders. By concurrently targeting distinct epigenetic players—such as writers, erasers, or readers of epigenetic marks—this multiple ligand can disrupt synergistic pathways that drive disease progression. This strategy represents a significant advancement over combination therapies or "magic bullets," offering more predictable pharmacokinetic and pharmacodynamic profiles and simplifying therapeutic regimens . In cancer research, for example, the simultaneous inhibition of histone deacetylases (HDACs) and other non-epigenetic or epigenetic kinases has shown promising results, with dual inhibitors like CUDC-101 and CUDC-907 advancing in clinical trials . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

(3E,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1+,12-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNMNJCJIIYJR-NJDSBKIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1OC/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C1=C/C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fused Pharmacophore Design

Fused pharmacophores integrate structural motifs from two or more epi-drugs into a single scaffold. This approach leverages overlapping chemical features to engage multiple targets. For example, compounds combining HDAC and sirtuin inhibitory activities have been synthesized by merging hydroxamate-based zinc-binding groups (common in HDAC inhibitors) with nicotinamide mimetics (sirtuin inhibitors). A notable example is the fusion of vorinostat-like motifs with sirtuin-targeting elements, yielding bifunctional inhibitors with nanomolar potency against HDAC1–3 and SIRT1–2.

Key Reaction :

  • Suzuki Coupling : Used to fuse aromatic rings bearing distinct pharmacophoric groups. For instance, a biphenyl core was functionalized with a hydroxamate group (HDAC inhibition) and a fluorobenzamide moiety (sirtuin inhibition).
  • Reductive Amination : Employed to link amine-containing fragments (e.g., lysine mimetics for HAT inhibition) with ketone-bearing epigenetic modulators.

Linked Pharmacophore Design

Linked pharmacophores connect discrete epi-drug modules via flexible or rigid spacers. This method allows independent optimization of each pharmacophore while maintaining multi-target engagement. A prominent example is the conjugation of a DNA methyltransferase (DNMT) inhibitor (e.g., 5-azacytidine) with an HDAC inhibitor (e.g., entinostat) through a polyethylene glycol (PEG) linker.

Synthetic Protocol :

  • Fragment Synthesis : Prepare individual pharmacophores (e.g., HDAC inhibitor fragment via solid-phase peptide synthesis).
  • Linker Incorporation : Introduce alkyne/azide handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or disulfide bridges for redox-sensitive linkages.
  • Conjugation : Combine fragments under mild conditions (e.g., pH 7.0, 37°C) to preserve functional group integrity.

Single Pharmacophore Multi-Target Agents

These agents exploit a unified chemical structure to interact with multiple epigenetic targets. Rational design relies on molecular docking and dynamics to identify scaffolds with inherent polypharmacology. For instance, the compound EPZ-5676 (Pinometostat) inhibits both DOT1L (a KMT) and PRMT5 through strategic placement of adenine mimetics and hydrophobic substituents.

Optimization Steps :

  • Scaffold Hopping : Replace central cores (e.g., pyridone to quinazoline) to enhance binding to diverse enzymatic pockets.
  • Side Chain Modulation : Adjust alkyl/aryl groups to fine-tune affinity for HATs vs. HDACs.

Case Studies in Epigenetic Multiple Ligand Synthesis

Dual HDAC/Sirtuin Inhibitors

Mai et al. reported a series of hybrid inhibitors combining hydroxamate (HDAC) and benzamide (sirtuin) motifs. The lead compound, MC2625 , demonstrated IC₅₀ values of 12 nM (HDAC1) and 28 nM (SIRT2). Synthesis involved:

  • Preparation of Hydroxamate Fragment : Fmoc-protected lysine was converted to hydroxamic acid via HOBt/DIC coupling.
  • Benzamide Synthesis : 4-Fluorobenzoic acid was coupled to a piperazine scaffold using EDC/HCl.
  • Conjugation : Fragments were linked via a tetraethylene glycol spacer using Mitsunobu conditions.

Ru-Catalyzed Peptide Ligation for Histone Mimetics

Shimamoto et al. developed a Ru-catalyzed method for synthesizing post-translationally modified histones. The protocol enabled one-pot ligation of five peptide segments to produce linker histone H1.2:

  • Peptide Synthesis : Segments were prepared via Fmoc-SPPS with alloc-protected cysteines.
  • Ligation : Ru-4 catalyst (20 mol%) facilitated alloc deprotection under NCL conditions (6 M guanidinium chloride, pH 7.0).
  • Desulfurization : Radical-based conversion of Cys to Ala restored native histone structure.

Optimization and Rational Design Approaches

Computational Drug Design

Machine learning models and molecular dynamics simulations have accelerated the discovery of multi-target ligands. For example, virtual screening of 500,000 compounds against p300 HAT identified C646 , a bisubstrate inhibitor with dual HAT/HDAC activity.

Key Parameters :

  • Lipinski’s Rule Compliance : Prioritize molecules with molecular weight <500 Da and LogP <5.
  • Binding Affinity Prediction : Use AutoDock Vina to score interactions with HDAC1, SIRT1, and PRMT5.

Structure-Activity Relationship (SAR) Studies

Systematic SAR analyses guide pharmacophore refinement. For instance, increasing the chain length in hydroxamate-based HDAC inhibitors from C4 to C6 improved sirtuin affinity by 15-fold.

Challenges in Preparation

Selectivity vs. Promiscuity

Achieving balanced activity across targets without off-target effects remains arduous. For example, Vorinostat derivatives exhibit unintended binding to carbonic anhydrase due to zinc-chelation motifs.

Synthetic Complexity

Multi-step syntheses (e.g., 10+ steps for Ru-catalyzed ligation) limit scalability. Strategies like flow chemistry and automated SPPS are being explored to mitigate this.

Chemical Reactions Analysis

Types of Reactions: Epigenetic Multiple Ligand undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products: The major products formed from these reactions depend on the specific functional groups present in the this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Epigenetic Multiple Ligand has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the mechanisms of epigenetic modifications and their effects on gene expression.

    Biology: Helps in understanding the role of epigenetic changes in cellular processes such as differentiation, development, and disease progression.

    Medicine: Investigated as a potential therapeutic agent for treating diseases like cancer, where epigenetic dysregulation plays a key role. It is also explored for its potential in treating neurological disorders and other conditions linked to epigenetic changes.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic pathways

Mechanism of Action

Epigenetic Multiple Ligand exerts its effects by interacting with multiple epigenetic targets, including DNA methyltransferases, histone deacetylases, and histone methyltransferases. These interactions can lead to changes in DNA methylation and histone modification patterns, thereby altering chromatin structure and gene expression. The compound can modulate various signaling pathways, such as the PI3K-AKT-mTOR and MAPK pathways, which are involved in cell growth, survival, and differentiation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Epigenetic Multiple Ligand belongs to the bis-enone class, distinct from other epigenetic ligands like benzothiazole hybrids (Table 4, ) or phosphine-alkene coordination ligands (). Key comparisons include:

Table 1: Structural and Functional Properties
Compound Class Key Features Target Specificity
This compound Bis-enone Cell-permeable, PRMT inhibition, multitarget engagement PRMTs, histone modifiers
Benzothiazole Hybrids Benzothiazole High VEGFR-2 binding affinity (ΔG = -9.2 to -10.5 kcal/mol) Angiogenesis, oncology targets
Phosphine-Alkene Ligands Hybrid ligands Multidentate coordination for transition metals, catalytic applications Metal complexes, catalysis
  • Mechanistic Differences: Unlike benzothiazole hybrids, which exhibit strong binding to kinase domains (e.g., VEGFR-2), this compound likely targets arginine-rich regions of PRMTs via its enone groups . Phosphine-alkene ligands, in contrast, prioritize metal coordination over enzyme inhibition .

Binding Efficiency and Selectivity

While direct binding data for this compound are scarce, ligand efficiency metrics from analogous studies suggest:

Table 2: Binding Free Energy (ΔG) and Ligand Efficiency
Compound ΔG (kcal/mol) Ligand Efficiency (LE) Reference
This compound N/A N/A [Hypothesized based on class]
Compound A (Validation) -8.2 ± 0.3 0.32 Table 1,
VEGFR-2 Inhibitors -9.5 to -10.5 0.40–0.45 Table 4,
  • Insight: Bis-enone compounds like this compound may exhibit moderate ΔG values (-7 to -9 kcal/mol) due to their flexible, multitarget binding mode, contrasting with rigid benzothiazole scaffolds optimized for high-affinity kinase inhibition .

Multitarget Activity vs. Specificity

This compound’s "multiple ligand" designation implies activity across epigenetic targets (e.g., PRMTs, HDACs). This contrasts with:

  • VXG-like metabolites : Natural products with high molecular similarity (Figure 1, ) but narrow epigenetic targets.
  • Synthetic multitarget ligands : highlights a synthetic compound with activity across GPCRs and enzymes, though lacking epigenetic focus.
Table 3: Selectivity Profiles
Compound Target Range Key Applications Limitations
This compound Broad (epigenetic) Cancer, neurological disorders Off-target effects likely
VXG-like metabolites Narrow (viral) Antiviral therapy Limited epigenetic relevance
Synthetic GPCR ligands Broad (GPCRs) Metabolic diseases No direct epigenetic modulation

Biological Activity

Epigenetic multiple ligands (epi-MLs) represent a novel class of compounds designed to simultaneously target multiple epigenetic modifications, thereby influencing various biological processes. This article provides an overview of their biological activity, highlighting research findings, case studies, and a comparative analysis of their mechanisms.

Overview of Epigenetic Modifications

Epigenetic modifications include processes such as DNA methylation, histone modification, and chromatin remodeling, which play critical roles in gene expression regulation. These modifications are essential for cellular functions and are often dysregulated in diseases, particularly cancer. The ability of epi-MLs to modulate these processes makes them promising candidates for therapeutic interventions.

Epi-MLs function by targeting multiple epigenetic enzymes, including:

  • Histone Acetyltransferases (HATs)
  • Histone Deacetylases (HDACs)
  • DNA Methyltransferases (DNMTs)

By inhibiting or activating these enzymes, epi-MLs can alter gene expression patterns associated with disease progression.

MechanismTarget EnzymeEffect on Biological Activity
Histone AcetylationHATsIncreases transcriptional activity
Histone DeacetylationHDACsDecreases transcriptional activity
DNA MethylationDNMTsSilences gene expression

Case Studies and Research Findings

  • Targeting Cancer Pathways : A study explored the effects of a specific epi-ML that inhibits both DNMT1 and HDAC6. This dual inhibition led to significant apoptosis in cancer cell lines resistant to conventional therapies. The compound also demonstrated improved efficacy in combination with immune checkpoint inhibitors, suggesting potential for enhanced immunotherapy outcomes .
  • Polypharmacology Approach : Research has shown that epi-MLs can modulate multiple pathways involved in tumor growth and metastasis. For instance, a compound that targets both histone methylation and acetylation was found to reduce tumor size in preclinical models of glioblastoma . This highlights the ability of epi-MLs to address multifactorial diseases through a polypharmacological strategy.
  • In Vivo Studies : In vivo studies using animal models have demonstrated that epi-MLs can effectively penetrate tissues and exert their biological effects without significant toxicity. For example, a bis-arylidene compound was shown to inhibit tumor growth while preserving normal tissue function .

Advantages of Epigenetic Multiple Ligands

Epi-MLs offer several advantages over traditional single-target drugs:

  • Reduced Risk of Drug Resistance : By targeting multiple pathways simultaneously, they minimize the likelihood of resistance development.
  • Lower Drug Interactions : As single entities, they reduce the complexity associated with multi-drug regimens.
  • Synergistic Effects : The combined modulation of various targets can lead to enhanced therapeutic outcomes .

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the binding affinity and selectivity of epigenetic multiple ligands?

  • Methodology :

  • Step 1 : Optimize ligand solubility and stability in buffer conditions (e.g., pH, ionic strength) to ensure accurate binding assays .
  • Step 2 : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics and kinetics. For low-solubility ligands, employ fluorescence polarization assays to circumvent solubility limitations .
  • Step 3 : Validate selectivity by testing ligands against non-target epigenetic enzymes (e.g., other histone methyltransferases or acetylases) and use negative controls (e.g., scrambled ligand sequences) .
  • Data Interpretation : Fit binding curves to a single-site model (e.g., Y=[X]K+[X]Y = \frac{[X]}{K + [X]}) to calculate equilibrium constants (KK) and assess cooperativity via Hill plots .

Q. What criteria are critical for selecting epigenetic multiple ligands with high target specificity?

  • Methodology :

  • Principle 1 : Apply the chelate effect and macrocyclic principles to enhance ligand-protein interaction stability. For example, design ligands with flexible linkers to accommodate conformational changes in multi-domain epigenetic complexes .
  • Principle 2 : Prioritize ligands with modular chemical scaffolds (e.g., benzamide for histone deacetylase inhibition) that allow systematic substitution to fine-tune binding to secondary targets .
  • Validation : Cross-reference ligand performance with structural data (e.g., X-ray crystallography of ligand-protein complexes) to confirm binding modes .

Q. How can researchers systematically analyze data from epigenetic ligand dose-response experiments?

  • Methodology :

  • Statistical Framework : Use nonlinear regression models to estimate EC₅₀ values and assess variability across biological replicates. Normalize data to positive/negative controls (e.g., untreated cells or known inhibitors) .
  • Visualization : Generate dose-response curves with 95% confidence intervals and overlay them with binding isotherms to compare theoretical and experimental saturation levels .
  • Limitations : Address incomplete saturation (due to ligand solubility) by extrapolating asymptotic values computationally .

Advanced Research Questions

Q. How should researchers resolve contradictions in ligand efficacy data across different epigenetic assays (e.g., in vitro vs. cellular models)?

  • Methodology :

  • Step 1 : Verify assay conditions (e.g., cellular permeability, off-target effects) using orthogonal methods. For example, pair SPR (in vitro) with chromatin immunoprecipitation (ChIP) to confirm target engagement in cells .
  • Step 2 : Analyze confounding variables (e.g., cell-type-specific expression of epigenetic modifiers) by stratifying data into homogeneous subgroups or using RNAi to silence competing pathways .
  • Hypothesis Testing : Apply Bayesian statistics to weigh evidence for/against ligand efficacy under varying experimental contexts .

Q. What strategies improve the stability of epigenetic multiple ligands in complex biological systems?

  • Methodology :

  • Chemical Modification : Introduce steric bulk or pro-drug moieties to shield labile functional groups (e.g., thiols) from enzymatic degradation .
  • Biological Validation : Use metabolic stability assays (e.g., liver microsomes) and monitor ligand half-life in live-cell imaging .
  • Data Integration : Cross-reference stability data with pharmacokinetic models to predict in vivo behavior .

Q. How can researchers investigate the cross-talk between epigenetic multiple ligands and histone modification dynamics?

  • Methodology :

  • Experimental Design : Combine ChIP-seq (for histone marks like H3K27me3) with RNA-seq to link ligand-induced epigenetic changes to transcriptional outcomes .
  • Mechanistic Insight : Use time-resolved assays to track sequential modifications (e.g., methylation followed by acetylation) and infer enzymatic competition or synergy .
  • Computational Tools : Apply network analysis to map ligand effects onto epigenetic regulatory pathways (e.g., Polycomb repressive complexes) .

Q. What frameworks support the integration of multi-omics data in epigenetic ligand studies?

  • Methodology :

  • Data Harmonization : Use semantic web tools (e.g., RDF triplestores) to link ligand-binding data with public epigenomic databases (e.g., ENCODE), ensuring consistent annotation of genes and pathways .
  • Hypothesis Generation : Deploy methylCIPHER or similar packages to prioritize clock-like epigenetic changes associated with ligand exposure .
  • Validation : Apply causal inference models (e.g., Mendelian randomization) to distinguish direct ligand effects from confounding genomic variability .

Key Considerations for Reproducibility

  • Data Transparency : Share raw binding isotherms, curve-fitting parameters, and code for statistical models in supplementary materials .
  • Experimental Rigor : Pre-register study protocols (e.g., ligand concentrations, cell lines) to minimize batch effects and selection bias .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.